molecular formula C7H6BrF2N B1381337 5-bromo-2,3-difluoro-N-methylaniline CAS No. 1704069-06-6

5-bromo-2,3-difluoro-N-methylaniline

Cat. No.: B1381337
CAS No.: 1704069-06-6
M. Wt: 222.03 g/mol
InChI Key: VGEJGVZJYBNWMM-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-N-methylaniline is an organic compound with the molecular formula C7H6BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the amino group is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-difluoro-N-methylaniline can be achieved through several synthetic routes. One common method involves the bromination and fluorination of N-methylaniline. The reaction typically requires the use of bromine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-N-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing bromine and fluorine atoms.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2,3-difluoro-N-methylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2,3-difluoro-N-methylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

5-bromo-2,3-difluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEJGVZJYBNWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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